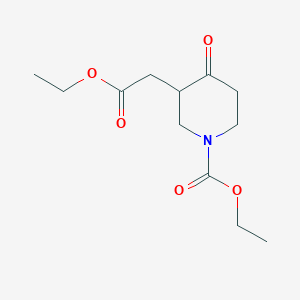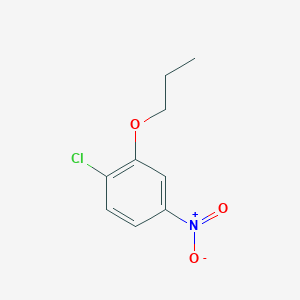
Boc-leu-met-OH
Descripción general
Descripción
Boc-leu-met-OH, also known as N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leu-met-OH typically involves the coupling of Boc-protected leucine (Boc-leu-OH) with methionine (met-OH). The process begins with the activation of the carboxyl group of Boc-leu-OH using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated Boc-leu-OH then reacts with the amino group of methionine to form the dipeptide this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Boc-leu-met-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Coupling: DCC or DIC in the presence of DMAP are typical reagents for peptide coupling.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.
Coupling: Further coupling reactions extend the peptide chain, forming longer peptides or proteins.
Aplicaciones Científicas De Investigación
Boc-leu-met-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Boc-leu-met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are those related to peptide bond formation and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Boc-leu-OH: N-(tert-Butoxycarbonyl)-L-leucine, used as a building block in peptide synthesis.
Boc-met-OH: N-(tert-Butoxycarbonyl)-L-methionine, another protected amino acid used in peptide synthesis.
Uniqueness
Boc-leu-met-OH is unique due to its combination of leucine and methionine, providing specific properties and reactivity that are valuable in the synthesis of certain peptides and proteins. Its dual amino acid composition allows for the study of interactions between leucine and methionine residues in peptides .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXGIDHWJCRSL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526321 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57092-20-3 | |
| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)






